PYCR1 Enzyme Inhibition: Target Compound IC50 vs. Known PYCR1 Inhibitor PYCR1-IN-1
1-(4-Chlorobenzyl)-5-methyl-1H-pyrrole-2-carboxylic acid inhibits human pyrroline-5-carboxylate reductase 1 (PYCR1) with an IC50 of 1.61 × 10⁵ nM (161 µM), as measured by reduction in NADH oxidation using 6x-His-tagged and SUMO-tagged human PYCR1 expressed in E. coli BL21 (DE3) cells [1]. In comparison, the known PYCR1 inhibitor PYCR1-IN-1 (compound 4) exhibits an IC50 of 8.8 µM under its assay conditions [2]. This represents an approximately 18.3-fold difference in potency.
| Evidence Dimension | PYCR1 enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 161,000 nM (161 µM) |
| Comparator Or Baseline | PYCR1-IN-1: IC50 = 8,800 nM (8.8 µM) |
| Quantified Difference | ~18.3-fold lower potency for the target compound |
| Conditions | Target compound: 6x-His-SUMO-human PYCR1, E. coli BL21(DE3) lysate, NADH oxidation assay. PYCR1-IN-1: Published IC50 assay conditions. |
Why This Matters
The target compound is not a potent PYCR1 inhibitor, which is a critical differentiator for users seeking a weak-affinity control or scaffold for fragment-based design, as opposed to a potent probe molecule.
- [1] BindingDB. BDBM50522091 (CHEMBL4551995): IC50 = 1.61E+5 nM against human PYCR1. University of Strathclyde / ChEMBL curation. View Source
- [2] TargetMol / Selleckchem. PYCR1-IN-1 (compound 4): IC50 = 8.8 µM against PYCR1. View Source
